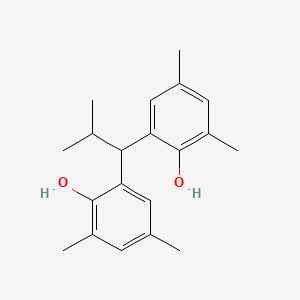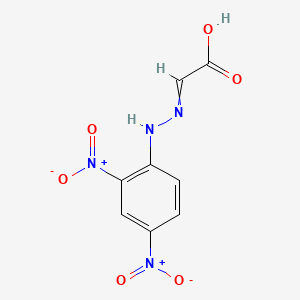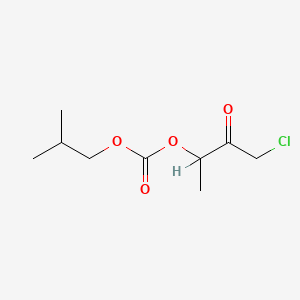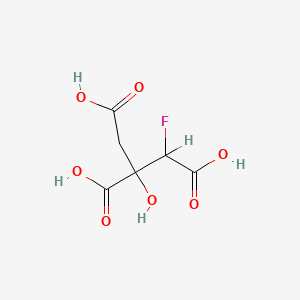
Fluorocitric acid
説明
Fluorocitric acid is an organic compound with the chemical formula HOC(CO2H)(CH2CO2H)(CHFCO2H). It is a fluorinated carboxylic acid derived from citric acid by substitution of one methylene hydrogen by a fluorine atom . The appropriate anion is called fluorocitrate .
Synthesis Analysis
Fluorocitrate is formed in two steps from fluoroacetate. Fluoroacetate is first converted to fluoroacetyl-CoA by acetyl-CoA synthetase in the mitochondria. Then fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate . This step is catalyzed by citrate synthase .
Molecular Structure Analysis
The molecular formula of Fluorocitric acid is C6H7FO7 . Its average mass is 210.114 Da and its monoisotopic mass is 210.017578 Da .
Chemical Reactions Analysis
Fluorocitric acid is a metabolite of fluoroacetic acid and is very toxic because it is not processable using aconitase in the citrate cycle (where fluorocitrate takes place of citrate as the substrate). The enzyme is inhibited and the cycle stops working .
Physical And Chemical Properties Analysis
Fluorocitric acid appears as odorless, white crystals . It has a density of 1.37 g/cm^3 . Its melting point is 35.2 °C (95.4 °F; 308.3 K) and its boiling point is 165 °C (329 °F; 438 K) . It is soluble in water .
科学的研究の応用
Chemical and Biochemical Properties : Fluorocitric acid, chemically known as 1-fluoro-2-hydroxypropane-1:2:3-tricarboxylic acid, can be synthesized both biosynthetically from fluoroacetate by living tissues and chemically. It has been shown to inhibit aconitase activity, impacting the citric acid cycle (Ward & Peters, 1961).
Selective Inhibition of Glial Cell Metabolism : Fluorocitric acid demonstrates a selective inhibitory effect on glial Krebs' cycle, as evidenced by its impact on glutamine formation from [14C]acetate in rat models. This property makes it a valuable tool for studying glial and neuronal amino acid metabolism (Hassel, Paulsen, Johnsen, & Fonnum, 1992).
Understanding Microbial Metabolism : Fluorocitric acid's impact on microbial metabolism, particularly in Escherichia coli, has been explored, revealing its ability to block the Krebs cycle at the citric acid stage (Mager, GOLDBLUM-SINAI, & Blank, 1955).
Neurotoxicity and Seizure Induction : Fluorocitric acid is known to induce seizures, likely due to its chelation of divalent cations in the spinal cord. This has been demonstrated in mouse models where fluorocitric acid's neurotoxicity was localized to the spinal cord (Hornfeldt & Larson, 1990).
Role in GABA Synthesis : Fluorocitric acid's inhibition of the tricarboxylic acid cycle in glial cells affects the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter, suggesting its importance in understanding neurochemical processes (Paulsen, Odden, & Fonnum, 1988).
Metabolic Studies : Research on fluorocitric acid's inhibition of the citric acid cycle has contributed to understanding the separate study of β-oxidation of fatty acids, furthering knowledge in biochemistry and mitochondrial function (Björntorp, 1966).
Mechanism of Action in Poisoning : Studies on the synthesis of fluorocitric acid and its inhibition in acetate have provided insights into its role in fluoroacetate poisoning and its mechanism of action in the Krebs cycle (Peters & Wakelin, 1957).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXLYHAWEBCTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14466-42-3 (unspecified hydrochloride salt) | |
| Record name | Fluorocitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80957104 | |
| Record name | Fluorocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorocitric acid | |
CAS RN |
357-89-1 | |
| Record name | Fluorocitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorocitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




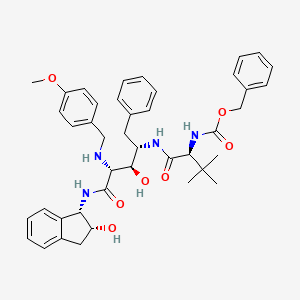


![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
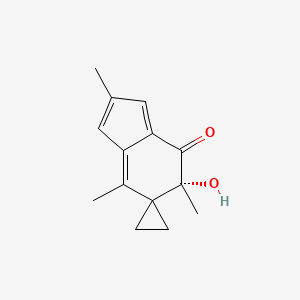
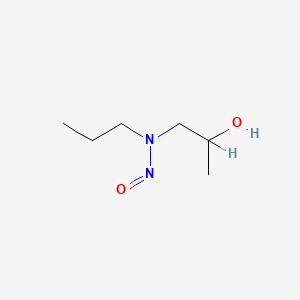

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
